molecular formula C24H20N4O2S B12698360 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- CAS No. 156338-78-2

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo-

Cat. No.: B12698360
CAS No.: 156338-78-2
M. Wt: 428.5 g/mol
InChI Key: GIUOJWQNNWLPDU-CAPFRKAQSA-N
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Description

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- is a complex organic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- typically involves the cyclocondensation of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks. Common reagents used in this synthesis include α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane . The reaction is often carried out in the presence of p-toluenesulfonic acid in boiling acetonitrile .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to achieve higher yields and purity, as well as employing continuous flow reactors for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer, antibacterial, and antiviral properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby exerting its biological effects. The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6(1H,5H)-Pyrimidinedione, dihydro-5-((4-(dimethylamino)phenyl)methylene)-1-phenyl-3-(2-pyridinyl)-2-thioxo- stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

CAS No.

156338-78-2

Molecular Formula

C24H20N4O2S

Molecular Weight

428.5 g/mol

IUPAC Name

(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-1-phenyl-3-pyridin-2-yl-2-sulfanylidene-1,3-diazinane-4,6-dione

InChI

InChI=1S/C24H20N4O2S/c1-26(2)18-13-11-17(12-14-18)16-20-22(29)27(19-8-4-3-5-9-19)24(31)28(23(20)30)21-10-6-7-15-25-21/h3-16H,1-2H3/b20-16+

InChI Key

GIUOJWQNNWLPDU-CAPFRKAQSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)N(C2=O)C3=CC=CC=N3)C4=CC=CC=C4

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N(C2=O)C3=CC=CC=N3)C4=CC=CC=C4

Origin of Product

United States

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